(4-Ethynylcyclohexyl)methanol

Beschreibung

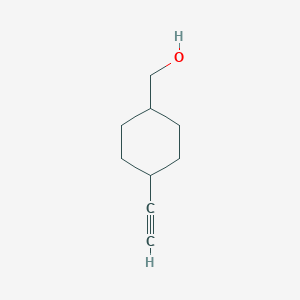

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethynylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVWCNLKADYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethynylcyclohexyl Methanol and Its Complex Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually breaking down the target molecule into simpler, commercially available starting materials, chemists can identify key bond disconnections and strategic precursors. The synthesis of (4-ethynylcyclohexyl)methanol and its derivatives often begins with readily accessible cyclohexane-based scaffolds.

Approaches Utilizing Dimethyl 1,4-Cyclohexanedicarboxylate

One common and economically viable starting material for the synthesis of this compound is dimethyl 1,4-cyclohexanedicarboxylate. evitachem.comresearchgate.net This precursor is advantageous due to its commercial availability and the presence of two functional groups that can be selectively manipulated. The synthesis typically involves the hydrogenation of dimethyl terephthalate (B1205515) (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD). google.com This intermediate plays a crucial role in the subsequent synthesis of 1,4-cyclohexanedimethanol (B133615) (CHDM), a key building block. google.com

The conversion of dimethyl 1,4-cyclohexanedicarboxylate to this compound requires a series of chemical transformations. A general strategy involves the reduction of one of the ester groups to a hydroxymethyl group and the conversion of the other ester group into an ethynyl (B1212043) group. This multi-step process allows for the construction of the target molecule with the desired functionalities.

Table 1: Synthesis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) from Dimethyl Terephthalate (DMT)

| Parameter | Value | Reference |

| Starting Material | Dimethyl Terephthalate (DMT) | google.com |

| Catalyst | Ru/Al2O3 | google.com |

| Pressure | 20 to 30 kg/cm ² | google.com |

| Liquid Hourly Space Velocity (LHSV) of DMT | 2 to 8 hours⁻¹ | google.com |

| Product | Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) | google.com |

| Conversion Rate of DMT | 99.9% | google.com |

| Selectivity of DMCD | 99.9% | google.com |

Synthesis from 4-(2,2-Dibromovinyl)cyclohexanecarboxylic Acid

An alternative synthetic route to this compound involves the use of 4-(2,2-dibromovinyl)cyclohexanecarboxylic acid as a key intermediate. evitachem.comresearchgate.net This pathway is particularly useful for introducing the ethynyl group. The synthesis of this intermediate can be achieved from a mixture of cis- and trans-isomers of methyl 4-(2,2-dibromovinyl)cyclohexanecarboxylate, which are separated chromatographically. google.com The cis-isomer can then be hydrolyzed to yield cis-4-(2,2-dibromovinyl)cyclohexanecarboxylic acid. google.com Subsequent reaction steps can then be employed to convert the carboxylic acid to a hydroxymethyl group and the dibromovinyl group to an ethynyl group, ultimately leading to this compound.

Pathways Involving 4-(1-Chlorovinyl)cyclohexanecarboxylate

While less commonly detailed in the provided search results, pathways involving vinyl halides such as 4-(1-chlorovinyl)cyclohexanecarboxylate represent a plausible synthetic strategy. Vinyl halides are valuable precursors for the formation of carbon-carbon bonds, including the introduction of an ethynyl group through various coupling reactions or elimination reactions. The general approach would involve the conversion of the carboxylate group to the required hydroxymethyl functionality and the transformation of the chlorovinyl group into the terminal alkyne.

Multi-step Reaction Sequences for Derivatization

The derivatization of this compound allows for the synthesis of a wide range of complex molecules with tailored properties. The terminal alkyne functionality is particularly versatile and can participate in a variety of chemical transformations. For instance, the ethynyl group can undergo Sonogashira cross-coupling reactions with aryl iodides to introduce aromatic moieties. metu.edu.tr Furthermore, the hydroxyl group can be modified or used as a handle for further functionalization. These multi-step reaction sequences enable the construction of diverse molecular architectures based on the this compound scaffold.

Development of Stereoselective Synthetic Pathways

The cyclohexane (B81311) ring in this compound can exist as cis and trans isomers, where the substituents (the ethynyl and hydroxymethyl groups) are on the same or opposite sides of the ring, respectively. wikipedia.org The control of this stereochemistry is a critical aspect of the synthesis, as the biological activity and material properties of the final products can be highly dependent on the specific isomer.

Enantioselective Approaches for Chiral this compound

The development of methods to synthesize specific enantiomers of chiral compounds is a cornerstone of modern pharmaceutical and materials science. tcichemicals.com While this compound itself is achiral, its derivatives, or precursors used in its synthesis, can possess stereocenters. Enantioselective strategies are therefore crucial for accessing optically active molecules derived from this scaffold.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful toolkit for the enantioselective synthesis of chiral alcohols. acs.orggelest.com These methods typically involve the asymmetric reduction of a prochiral ketone or aldehyde precursor using a chiral catalyst, which is formed from a metal center and a chiral ligand. For the synthesis of chiral derivatives of this compound, a precursor such as 4-ethynylcyclohexanecarbaldehyde (B56074) could be subjected to asymmetric reduction.

Key research findings in this area demonstrate that various transition metals, particularly rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, can achieve high enantioselectivity in the reduction of prochiral ketones. acs.org For instance, systems based on rhodium and chiral bisphosphine ligands have been shown to be effective for the hydrosilylation of ketones, which, after hydrolysis, yield the corresponding chiral alcohol with high enantiomeric excess (ee). acs.orggelest.com While specific studies on this compound are not prevalent, the principles established with analogous substrates are directly applicable.

Table 1: Representative Transition Metal-Catalyzed Asymmetric Reductions Applicable to Precursors of Chiral this compound Derivatives

| Precursor Type | Catalyst System (Metal + Ligand) | Reductant | Typical Outcome |

|---|---|---|---|

| Aryl Alkyl Ketone | Rh(I) with (S,S)-Phos-Biox ligand | Diphenylsilane | High conversion and enantioselectivity (ee) acs.org |

| Prochiral Ketone | [Rh(cod)Cl]₂ with Pyridine Thiazolidine ligand | Diphenylsilane | Modest to good enantioselectivity acs.org |

The mechanism often involves the formation of a metal-hydride species which then delivers the hydride to the carbonyl group of the substrate in a stereocontrolled manner, dictated by the chiral environment of the ligand. acs.org

Chiral Auxiliary and Ligand-Based Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is a reliable method for asymmetric synthesis. tcichemicals.com To obtain an enantiomerically enriched form of a this compound derivative, a carboxylic acid precursor like (4-carboxymethyl)cyclohexane could be coupled to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgharvard.edu

Once the auxiliary is attached, the ethynyl group can be introduced diastereoselectively. The steric hindrance provided by the auxiliary directs the incoming reagent to one face of the molecule. wikipedia.org After the key bond formation, the auxiliary is cleaved and can often be recovered for reuse, yielding the desired enantiomerically enriched product.

Oxazolidinone auxiliaries, popularized by David A. Evans, are particularly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Similarly, pseudoephedrine amides are well-established for guiding the diastereoselective alkylation of enolates. harvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions, Diels-Alder reactions wikipedia.org | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) |

| Pseudoephedrine | Asymmetric alkylation of amide enolates wikipedia.orgharvard.edu | Acidic or basic hydrolysis |

| Camphorsultam | Asymmetric Diels-Alder, alkylations, aldol reactions | Hydrolysis |

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound and its derivatives, enabling key bond formations under mild conditions. Gold, silver, and palladium are particularly notable for their unique reactivity with the alkyne and alcohol functionalities.

Gold and Silver Co-catalyzed Glycosidation Methods

Recent advances in carbohydrate chemistry have highlighted the utility of gold and silver catalysis in glycosylation reactions, which are crucial for the synthesis of complex oligosaccharides and glycoconjugates. acs.org A novel strategy employs glycosyl donors containing an ethynylcyclohexyl carbonate group. acs.org In these reactions, the this compound moiety functions as a key part of the leaving group.

The reaction is typically catalyzed by a combination of a gold(I) complex and a silver salt (e.g., IPrAuCl/AgNTf₂). acs.org The gold catalyst activates the alkyne, initiating a cascade that leads to the departure of the ethynylcyclohexyl carbonate group and the formation of a glycosidic bond with a suitable alcohol acceptor. acs.orgacs.org This methodology is valued for its mild conditions and compatibility with sensitive functional groups often found in complex natural products. acs.org The dual catalytic system, sometimes referred to as Au/Ag transformations, showcases an innovative use of the unique properties of this compound in facilitating challenging chemical transformations. acs.org

Palladium-Catalyzed Transformations

Palladium catalysis is a dominant force in modern organic synthesis, particularly for the formation of carbon-carbon bonds. rsc.orgyoutube.com The terminal alkyne of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com

The Sonogashira coupling is one of the most direct methods to synthesize derivatives of this compound. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. youtube.com This allows for the direct attachment of the this compound unit to aromatic and olefinic systems. Conversely, a functionalized cyclohexane bearing a leaving group (e.g., (4-iodocyclohexyl)methanol) can be coupled with a terminal alkyne to construct the core structure.

Other important palladium-catalyzed reactions include:

Suzuki Coupling : Couples an organoboron species with an organohalide. A boronic acid or ester derivative of this compound could be coupled to various partners. youtube.com

Heck Coupling : Forms a bond between an alkene and an organohalide. This reaction could be used to append the (4-ethynylcyclohexyl)cyclohexane scaffold to an olefin. youtube.com

These reactions are prized for their functional group tolerance and reliability, making them indispensable for elaborating the core structure of this compound into more complex targets. youtube.com

Table 3: Key Palladium-Catalyzed Reactions Involving this compound and its Precursors

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Sonogashira Coupling | This compound | Aryl/Vinyl Halide | Pd complex, Cu(I) salt, Base | C(sp)-C(sp²) |

| Suzuki Coupling | (4-Ethynylcyclohexyl)boronic acid | Aryl/Vinyl Halide | Pd complex, Base | C(sp²)-C(sp²) |

Other Transition Metal Catalysis in C-C and C-X Bond Formation

Beyond gold, silver, and palladium, a host of other transition metals catalyze important transformations involving the functional groups present in this compound. These methods provide alternative pathways for C-C and C-X (where X is a heteroatom) bond formation.

Rhodium and Ruthenium Catalysis : These metals are known to catalyze the dimerization and cycloisomerization of alkynes. nih.gov For example, rhodium catalysts can promote the head-to-tail dimerization of terminal alkynes to form conjugated enynes. Ruthenium catalysts are famous for their role in olefin and enyne metathesis, which could be used to construct complex ring systems from derivatives of this compound. nih.gov

Copper Catalysis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles from terminal alkynes and azides. This compound is an excellent substrate for this transformation, enabling its conjugation to a wide variety of molecules, from small organic compounds to large biomolecules.

Nickel Catalysis : Nickel catalysts are increasingly used as a cost-effective alternative to palladium for cross-coupling reactions, including C-S bond formation (thioetherification) and C-C couplings involving alkyl electrophiles. researchgate.netuwa.edu.au

These diverse catalytic systems greatly expand the synthetic utility of this compound, positioning it as a versatile platform for the construction of a wide array of functional molecules. mdpi.comrsc.org

Visible-Light-Enabled Photoredox Catalysis for Cycloadditions

Visible-light-enabled photoredox catalysis has emerged as a powerful and sustainable strategy in modern organic synthesis, offering mild conditions to access radical intermediates that can participate in a variety of transformations. acs.org This methodology is particularly valuable for cycloaddition reactions, enabling the construction of complex cyclic and polycyclic frameworks that would be challenging to synthesize via traditional thermal methods. researchgate.net The core principle involves a photocatalyst (PC), typically a ruthenium or iridium complex, which absorbs visible light to reach an excited state (*PC). acs.org This excited state is a potent single-electron transfer (SET) agent, capable of oxidizing or reducing a substrate to generate a radical ion, which then undergoes further reactions. acs.org

In the context of alkynes like this compound, photoredox catalysis can initiate cycloadditions by generating radical intermediates from the alkyne moiety. researchgate.net For instance, in a [4+2] cycloaddition, an excited photocatalyst can react with a suitable partner to generate a radical which then adds to the alkyne. Lee and co-workers reported a visible-light-photocatalyzed [4+2] cycloaddition of cyclobutylanilines with various terminal and internal alkynes. rsc.org In their proposed mechanism, the excited iridium photocatalyst [*Ir(III)] is oxidatively quenched, leading to the formation of an N-centered radical. This radical intermediate can then engage with an alkyne to form highly functionalized cyclohexene (B86901) derivatives. rsc.org Although this compound was not a specified substrate, the reaction's tolerance for various alkynes suggests its potential applicability.

Similarly, [3+2] cycloadditions to form five-membered rings are achievable. nih.gov These reactions can proceed through a radical pathway where a three-atom component, generated photocatalytically, adds to the two-carbon alkyne unit. nih.gov Another relevant transformation is the photocatalytic cycloaddition of triarylphosphines with terminal alkynes, which yields cyclic phosphonium (B103445) salts. chemrxiv.org Research in this area has shown that propargylic alcohols are well-tolerated substrates, indicating that the hydroxyl group in this compound would likely be compatible with such reaction conditions. chemrxiv.org These photocatalytic methods represent a significant advance, allowing for the construction of novel and complex derivatives of this compound under exceptionally mild, room-temperature conditions.

The table below summarizes representative conditions for a visible-light-mediated cycloaddition involving a terminal alkyne, illustrating the typical parameters for such transformations.

Table 1: Example of Visible-Light Photocatalyzed [4+2] Cycloaddition with Alkynes

| Entry | Alkyne Substrate | Catalyst (mol%) | Solvent | Light Source | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Ir(ppy)₂(dtbbpy)PF₆ (1) | CH₃CN | 5W Blue LED | 12 | 85 | rsc.org |

| 2 | 1-Octyne | Ir(ppy)₂(dtbbpy)PF₆ (1) | CH₃CN | 5W Blue LED | 12 | 78 | rsc.org |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the twelve principles of green chemistry to enhance sustainability, reduce environmental impact, and improve safety. colab.wsmdpi.com These principles advocate for the use of renewable feedstocks, reduction of waste, maximization of atom economy, use of safer solvents and reagents, and employment of energy-efficient processes. researchgate.net

Applying these principles to the synthesis of this compound involves a critical evaluation of each step, from starting materials to final purification. A key focus is on solvent selection. Traditional organic syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry encourages their replacement with more benign alternatives such as water, ethanol, methanol (B129727), or dimethyl carbonate. mdpi.comorientjchem.org For instance, reactions to construct the cyclohexyl framework or introduce the functional groups could be designed to proceed in aqueous media or bio-based alcohols, significantly lowering the process's environmental footprint. researchgate.netmdpi.com

Catalysis is another central pillar of green synthetic design. mdpi.com The use of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org For example, in a potential synthesis of this compound involving the oxidation of a precursor like 4-ethynylcyclohexane, a solid-supported catalyst could be used with a clean oxidant like molecular oxygen or hydrogen peroxide, instead of stoichiometric, heavy-metal-based oxidants. core.ac.ukresearchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another critical metric. Synthetic routes should be designed to be as "atom-economical" as possible, favoring addition and cycloaddition reactions over substitutions and eliminations that generate stoichiometric byproducts. Furthermore, telescoping multiple reaction steps into a one-pot procedure minimizes the need for intermediate isolation and purification steps, which saves energy, reduces solvent use, and decreases waste generation. garph.co.uk

The following table provides a hypothetical comparison between a traditional and a green synthetic approach for a key transformation, illustrating the potential benefits of applying green chemistry principles.

Table 2: Comparison of Traditional vs. Green Synthesis for a Hypothetical Alcohol Synthesis Step

| Parameter | Traditional Approach | Green Chemistry Approach | Advantage of Green Approach |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Water or Ethanol | Reduces toxicity and environmental pollution; biodegradable. mdpi.com |

| Oxidizing Agent | Chromium trioxide (CrO₃) | H₂O₂ or O₂ with a catalyst | Avoids toxic heavy metal waste; water is the only byproduct. |

| Catalyst | Stoichiometric reagent | Recyclable heterogeneous catalyst | Minimizes waste, allows for catalyst reuse, lowers cost. rsc.org |

| Energy Input | High temperature reflux | Room temperature or mild heating | Reduces energy consumption and carbon footprint. |

| Process Metric | High E-Factor (waste/product ratio) | Low E-Factor | Signifies higher efficiency and less waste generation. |

Chemical Reactivity and Derivatization Strategies of 4 Ethynylcyclohexyl Methanol

Transformations of the Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group, amenable to a variety of addition and coupling reactions.

Click Chemistry Applications and Conjugation Reactions

The terminal ethynyl group of (4-ethynylcyclohexyl)methanol is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for chemical biology, drug discovery, and materials science. rsc.org

For instance, this compound can be conjugated to azide-containing molecules, such as biomolecules or synthetic polymers, to introduce the cyclohexylmethanol moiety. This approach has been utilized in various applications, including the development of novel drug delivery systems and the surface functionalization of cells. googleapis.commdpi.com The combination of metabolic glycoengineering, where cells are cultured with azide-modified sugars to display azides on their surface, and subsequent click reaction with an alkyne-functionalized molecule like this compound, allows for specific cell labeling and engineering. mdpi.com

Table 1: Examples of Click Chemistry Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

|---|---|---|---|---|

| This compound | Azide-modified biomolecule | Cu(I) salt | 1,2,3-Triazole conjugate | Bioconjugation |

| This compound | Azido-functionalized polymer | Cu(I) salt | Functionalized polymer | Materials science |

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

The ethynyl group readily undergoes hydrofunctionalization reactions, where H-X (X = OH, halogen) is added across the triple bond.

Hydration: The addition of water to the terminal alkyne of this compound, typically catalyzed by mercury(II) salts in acidic conditions, follows Markovnikov's rule. libretexts.orglibretexts.org This results in the formation of an enol intermediate which rapidly tautomerizes to the more stable methyl ketone, 1-(4-(hydroxymethyl)cyclohexyl)ethan-1-one. libretexts.orglibretexts.orgchemistrysteps.com Alternative, anti-Markovnikov hydration can be achieved through hydroboration-oxidation, yielding the corresponding aldehyde, 2-(4-(hydroxymethyl)cyclohexyl)acetaldehyde. libretexts.orgchemistrysteps.com

Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) also proceeds via Markovnikov addition. jove.commasterorganicchemistry.comyoutube.com The addition of one equivalent of HX yields a vinyl halide, while the addition of two equivalents results in a geminal dihalide. youtube.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. jove.comyoutube.com

Oxidative Carbonylation of Terminal Alkynes

The oxidative carbonylation of terminal alkynes is a powerful method for the synthesis of α,β-unsaturated esters and other carbonyl compounds. While specific studies on the oxidative carbonylation of this compound are not prevalent in the provided search results, the general reactivity of terminal alkynes in such reactions is well-established. nih.gov This reaction typically involves a palladium catalyst, an oxidant (like oxygen or air), and carbon monoxide in an alcohol solvent, such as methanol (B129727). nih.govrsc.org The reaction of a terminal alkyne in methanol would be expected to yield a methyl ester of the corresponding α,β-unsaturated carboxylic acid. nih.gov The process can sometimes lead to more complex products, including diesters. nih.gov

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group offers another site for functionalization, primarily through esterification and oxidation.

Esterification Reactions for Functionalization

The hydroxymethyl group can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides. This esterification introduces a wide range of functional groups, modifying the properties of the parent molecule.

Table 2: Representative Esterification Reactions

| Alcohol | Acylating Agent | Product |

|---|---|---|

| This compound | Acetic anhydride | (4-Ethynylcyclohexyl)methyl acetate |

Oxidation Reactions to Carbonyl or Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. harvard.educhemistrysteps.com

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (using dimethyl sulfoxide (B87167) and oxalyl chloride) can selectively oxidize the primary alcohol to the corresponding aldehyde, 4-ethynylcyclohexane-1-carbaldehyde. harvard.educhemistrysteps.comorganic-chemistry.org It is crucial to control the reaction conditions to prevent over-oxidation to the carboxylic acid. vedantu.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, 4-ethynylcyclohexane-1-carboxylic acid. chemistrysteps.comlibretexts.org

Table 3: Oxidation Products of the Hydroxymethyl Group

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 4-Ethynylcyclohexane-1-carbaldehyde |

Etherification and Amine Derivatization

The bifunctional nature of this compound, possessing both a primary alcohol and a terminal alkyne, allows for a diverse range of derivatization strategies. The hydroxyl group can readily undergo etherification, while the terminal alkyne provides a handle for the introduction of nitrogen-containing functionalities, or the entire molecule can be used in the synthesis of complex amines like propargylamines.

Etherification: The primary alcohol of this compound can be converted to an ether through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of ethers from tertiary alcohols, although it can be adapted for primary alcohols under specific conditions. researchgate.net Reductive etherification presents another pathway, coupling the alcohol with a ketone or aldehyde in the presence of a reducing agent. nrel.gov These reactions are typically selective for the alcohol group, leaving the ethynyl group intact for subsequent transformations.

Amine Derivatization: The introduction of amine functionalities can be achieved through several routes. One common method is the A³ coupling reaction (Amine-Alkyne-Aldehyde), a one-pot, three-component reaction that synthesizes propargylamines. mdpi.comresearchgate.net In a hypothetical application involving a derivative of this compound, the ethynyl group would react with an amine and an aldehyde (like formaldehyde) in the presence of a metal catalyst (e.g., copper or silver) to yield a tertiary propargylamine. researchgate.netmdpi.com This reaction is highly efficient for creating complex amines. mdpi.com Furthermore, the alcohol group can be converted to a leaving group (e.g., a tosylate or mesylate) to allow for direct nucleophilic substitution by an amine or azide, with the latter being subsequently reduced to a primary amine. Derivatization reagents such as phenyl isothiocyanate can be used to modify amine-containing derivatives for analytical purposes like HPLC. scribd.com

Table 1: Summary of Etherification and Amine Derivatization Reactions

| Reaction Type | Functional Group Targeted | Reagents & Conditions | Resulting Moiety |

|---|---|---|---|

| Williamson Ether Synthesis | Hydroxyl | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (R-O-CH₂-) |

| Acid-Catalyzed Etherification | Hydroxyl | Acid Catalyst (e.g., H₂SO₄), Alcohol (R-OH) | Ether (R-O-CH₂-) |

| A³ Coupling | Ethynyl | Amine (R₂NH), Aldehyde (R'CHO), Metal Catalyst (e.g., Cu(I)) | Propargylamine (-C≡C-CH(R')NR₂) |

| Nucleophilic Substitution | Hydroxyl (via tosylate) | 1. TsCl, Pyridine; 2. Amine (R₂NH) or NaN₃ then reduction | Amine (-CH₂-NR₂) or (-CH₂-NH₂) |

Cyclization and Rearrangement Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic (upon activation) alkyne within the same molecule, separated by a flexible cyclohexyl spacer, makes this compound a candidate for various cyclization reactions.

While direct intramolecular cyclization of this compound to oligoarenes is not prominently documented, analogous reaction pathways with similar structural motifs are well-established. Derivatives of this compound can be designed to undergo powerful cycloisomerization reactions. For instance, if the hydroxyl group is used as a tether to link to another reactive moiety, complex polycyclic systems can be formed.

The ethynyl group of this compound can serve as an excellent dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. nih.gov This powerful transformation is a cornerstone of organic synthesis for the construction of six-membered rings with high regio- and stereoselectivity. nih.govresearchgate.net

In this reaction, the alkyne reacts with a conjugated diene to form a cyclohexadiene ring system. The reaction is typically thermally promoted or catalyzed by Lewis acids. The resulting product retains the (hydroxymethyl)cyclohexyl substituent and introduces a new six-membered ring, significantly increasing the molecular complexity in a single, atom-economical step. nih.gov The mechanism can be either a concerted pericyclic process or, in some polar cases, a stepwise reaction involving zwitterionic intermediates, which can influence the stereochemical outcome. researchgate.netmdpi.com

Table 2: Examples of [4+2] Cycloaddition with this compound as Dienophile

| Diene | Resulting Ring System |

|---|---|

| 1,3-Butadiene | 1,4-Cyclohexadiene derivative |

| Cyclopentadiene | Bicyclic norbornene derivative |

| Anthracene | Dibenzo-barrelene derivative |

| Danishefsky's diene | Functionalized cyclohexenone (after hydrolysis) |

Advanced Applications and Functionalization in Material and Life Sciences

Applications in Polymer Chemistry

The dual functionality of (4-Ethynylcyclohexyl)methanol allows for its incorporation into polymer chains, providing a pendant alkyne group that can be used for subsequent modification and crosslinking. This strategy is central to creating functional polymers with precisely controlled architectures and properties.

The primary alcohol group of this compound serves as a convenient point of attachment to create polymerizable monomers. A common approach is the esterification reaction with acryloyl chloride or methacryloyl chloride to produce (4-ethynylcyclohexyl)methyl acrylate (B77674) or methacrylate, respectively. These monomers can then be polymerized using various techniques, such as conventional free radical polymerization or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). mdpi.comnih.gov

The key advantage of this method is that the polymerization proceeds through the newly formed acrylate/methacrylate double bond, leaving the ethynyl (B1212043) group untouched. This results in linear polymers with pendant acetylene (B1199291) groups distributed along the backbone, which are available for a wide range of post-polymerization modifications. The presence of the bulky, saturated cyclohexyl ring can also improve the thermal stability and solubility of the resulting polymers in common organic solvents.

The pendant alkyne groups on polymers derived from this compound are ideal for "click" chemistry, particularly the radical-mediated thiol-yne reaction. This reaction allows for the rapid and efficient formation of highly cross-linked polymer networks upon exposure to UV light in the presence of a photoinitiator. nih.govnih.govacs.org

The mechanism involves two sequential additions of a thiyl radical (RS•) to the alkyne. The first addition forms a vinyl sulfide (B99878) intermediate, which is itself reactive. A second thiyl radical can then add across this vinyl sulfide double bond, resulting in a dithioether cross-link. acs.org Because each alkyne can react with two thiol functional groups, this process creates networks with inherently higher cross-link density and network homogeneity compared to analogous thiol-ene systems. nih.govnih.govresearchgate.net

Research has shown that this step-growth photopolymerization process is highly efficient, with analysis of the polymerization kinetics demonstrating a near first-order dependence on the thiol concentration, which indicates that the chain transfer step is rate-determining. nih.govresearchgate.net The resulting materials exhibit significantly enhanced thermomechanical properties.

| Property | Thiol-Ene System (Analogous) | Thiol-Yne System | Reference |

|---|---|---|---|

| Cross-link Density | Lower | Inherently Higher | nih.govresearchgate.net |

| Glass Transition Temperature (Tg) | -22.3 °C | 48.9 °C | nih.govnih.govresearchgate.net |

| Rubbery Modulus | 13 MPa | 80 MPa | nih.govnih.govresearchgate.net |

In the field of optoelectronics, the performance of polymer materials is highly dependent on their molecular structure, purity, and morphology. The incorporation of this compound into polymer backbones offers distinct advantages for these applications. mdpi.com

The rigid, non-planar alicyclic ring helps to disrupt polymer chain packing, which can increase solubility and prevent the aggregation-caused quenching of fluorescence that often plagues fully aromatic, planar polymer systems. lew.ro Furthermore, polymers containing alicyclic structures often exhibit lower optical anisotropy (birefringence) and higher optical transparency, which are critical properties for applications in flexible displays and optical films. mdpi.commdpi.com

The terminal alkyne group is the key to functionalization. It serves as a latent reactive site that can be modified after polymerization. Through alkyne-azide "click" chemistry or Sonogashira coupling, various electro-active or photo-active moieties (chromophores) can be precisely grafted onto the polymer backbone. This post-polymerization modification allows for the fine-tuning of the polymer's electronic properties, such as its energy levels (HOMO/LUMO) and absorption/emission spectra, to meet the specific requirements of devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.

| Structural Component | Contribution to Polymer Properties | Relevance to Optoelectronics |

|---|---|---|

| Alicyclic Cyclohexyl Ring | Increases thermal stability; enhances solubility; reduces chain packing and aggregation. | Improves material processability and film morphology; leads to higher optical transparency and lower birefringence. mdpi.comacs.org |

| Terminal Alkyne Group | Provides a highly efficient reactive site for post-polymerization modification via "click" chemistry. | Enables precise attachment of functional chromophores to tune electronic and optical properties (e.g., color, conductivity). |

Contributions to Materials Science

Beyond linear or cross-linked polymers, this compound is a valuable component in the rational design of sophisticated material architectures, including tailored advanced materials and supramolecular frameworks.

The design of advanced materials requires precise control over structure at the molecular level to achieve desired macroscopic properties. This compound is an exemplary building block in this regard. Its bifunctionality allows chemists to independently control different aspects of the final material.

For instance, the cyclohexyl ring introduces rigidity and thermal resistance into a material's structure. lew.ro The alcohol group can be used to integrate the molecule into polyester (B1180765) or polyurethane backbones. Subsequently, the density of alkyne groups along the chain can be used to control the cross-link density of the final material through thiol-yne chemistry, allowing for the precise tuning of mechanical properties like modulus and hardness. This decoupling of backbone synthesis from the cross-linking reaction provides a powerful tool for creating materials with a tailored balance of flexibility, strength, and thermal stability.

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, consisting of metal nodes connected by organic linkers to form porous, crystalline structures. wikipedia.org

The structure of this compound makes it an ideal candidate for use as, or incorporation into, organic linkers for these frameworks. Research has demonstrated that linkers functionalized with terminal alkyne groups can be successfully integrated into MOFs. escholarship.orgacs.org These alkyne groups can be used as reactive handles for post-synthetic modification (PSM) within the pores of the MOF, allowing for the introduction of new functional groups via "click" chemistry after the framework has already been assembled. rsc.org

Furthermore, the alkyne group itself can participate in the non-covalent interactions that define the supramolecular assembly. The electron-rich triple bond can form M···π interactions with metal centers, while the slightly acidic terminal alkyne proton can act as a hydrogen-bond donor. These interactions, combined with the rigid spacing provided by the cyclohexyl group, allow for the design of complex, self-assembling systems and functional porous materials. chula.ac.th

Utility in Medicinal and Agrochemical Chemistry

The "this compound" molecule, with its unique combination of a reactive terminal alkyne and a functionalized cyclohexane (B81311) ring, serves as a valuable building block in the fields of medicinal and agrochemical chemistry. Its structural features allow for diverse chemical modifications, making it a key component in the synthesis of complex, biologically active molecules.

Intermediates in the Synthesis of Biologically Active Compounds

This compound is a versatile intermediate for constructing a variety of bioactive compounds. The terminal alkyne group is particularly useful for coupling reactions, while the cyclohexane scaffold provides a three-dimensional structure that can be crucial for biological activity.

Researchers have utilized this compound in the synthesis of novel heterocyclic structures with potential therapeutic applications. For instance, derivatives of the ethynylcyclohexyl moiety are used to create complex spiro-compounds. Specifically, cyclohexane-embedded N-propargylic β-enaminones, derived from the related 1-ethynylcyclohexylamine, can undergo cyclization to form spiro-2H-pyrroles and spiro-1,4-oxazepines. metu.edu.tr This demonstrates the utility of the ethynylcyclohexyl framework in generating architecturally complex molecules that are of interest in medicinal chemistry.

A notable example of its use is in the development of selective enzyme inhibitors. The compound 2-(cis-4-Ethynylcyclohexyl)-4H-benzo[h]chromen-4-one has been synthesized as a selective inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer. sci-hub.se The synthesis highlights the role of the ethynylcyclohexyl group in the final bioactive molecule.

| Bioactive Compound | Synthetic Intermediate | Therapeutic Target/Application |

| Spiro-2H-pyrroles | Cyclohexane-embedded N-propargylic β-enaminones | Heterocyclic synthesis for medicinal chemistry metu.edu.tr |

| Spiro-1,4-oxazepines | Cyclohexane-embedded N-propargylic β-enaminones | Heterocyclic synthesis for medicinal chemistry metu.edu.tr |

| 2-(cis-4-Ethynylcyclohexyl)-4H-benzo[h]chromen-4-one | (cis-4-Ethynylcyclohexyl)methanol derivative | Selective CYP1B1 inhibitor sci-hub.se |

Scaffold for Insecticidal Analogs and Related Agrochemicals

The structural framework of this compound is a valuable starting point for the design and synthesis of novel agrochemicals, particularly insecticides. The cyclohexane ring mimics cyclic structures found in some natural and synthetic insecticides, and the ethynyl group provides a reactive handle for introducing toxophoric groups.

Research has shown that this compound is a key precursor for the synthesis of insecticidal dithiane and trioxabicyclooctane derivatives. evitachem.com One specific analog, 2-(4-ethynylcyclohexyl)-1,3-dithiane, has been prepared and investigated for its insecticidal properties. evitachem.comgoogleapis.com The development of these compounds is often modeled on existing potent insecticides that contain 4-ethynylphenyl and hex-5-ynyl groups, suggesting that the ethynylcyclohexyl motif is a promising surrogate for these established toxophores. molaid.com

The broader context of insecticide development includes the synthesis of various alkynyl-containing molecules, such as 2-(2,6-Difluorophenyl)-4-phenylalkynyl oxazolines, which are potent insect growth regulators. nih.gov This underscores the importance of the alkyne functional group in modern agrochemical design, a feature centrally present in this compound.

| Insecticidal Analog | Precursor | Structural Class | Rationale |

| 2-(4-Ethynylcyclohexyl)-1,3-dithiane | This compound | Dithiane derivative evitachem.comgoogleapis.com | Modeled on active 4-ethynylphenyl analogs molaid.com |

| Trioxabicyclooctane derivatives | This compound | Trioxabicyclooctane derivative evitachem.com | Exploration of novel insecticidal scaffolds evitachem.com |

Development of Novel Drug Candidates through Derivatization and Structural Modification

Structural modification of known molecules is a cornerstone of drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. biomedres.usresearchgate.net this compound is an excellent substrate for such modifications, allowing for the creation of diverse derivatives as potential new drug candidates. The process of altering a known molecule to improve its utility as a drug is a key strategy in medicinal chemistry. biomedres.us

Derivatization can significantly alter the physicochemical properties of the parent molecule. For example, converting the methanol (B129727) group to other functionalities or modifying the ethynyl group can lead to compounds with improved characteristics. One such derivative, N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine, is noted for its potential in creating drug candidates with enhanced lipophilicity, which can improve absorption and distribution in the body. nih.gov The piperidine (B6355638) ring, a related cyclic amine structure, is a common feature in many pharmaceuticals, highlighting the value of incorporating such nitrogen-containing heterocycles. researchgate.net

The development of new drug candidates often involves creating a library of related compounds from a single precursor. uwa.edu.au The reactivity of the ethynyl and hydroxyl groups of this compound allows for a wide range of chemical transformations, including esterification, etherification, and click chemistry reactions on the alkyne. These modifications enable the exploration of structure-activity relationships, a critical step in optimizing a lead compound into a viable drug candidate. researchgate.net

| Derivative | Parent Compound | Modification | Potential Application/Improvement |

| N-Boc-1-(trans-4-ethynylcyclohexyl)methanamine | This compound | Conversion of hydroxyl to a protected amine | Development of drug candidates with enhanced lipophilicity |

| Various esters, ethers, and triazoles | This compound | Esterification, etherification, click chemistry | Exploration of structure-activity relationships for new drug candidates uwa.edu.au |

Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (4-Ethynylcyclohexyl)methanol, particularly for distinguishing between its cis and trans stereoisomers. creative-biostructure.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for precise structural assignments.

The key to isomer identification lies in the differences in chemical shifts (δ) and spin-spin coupling constants (J) for the protons on the cyclohexane (B81311) ring, especially the protons attached to the carbons bearing the ethynyl (B1212043) and methanol (B129727) substituents.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the protons of the -CH₂OH group and the acetylenic proton (-C≡C-H) give characteristic signals. The distinction between cis and trans isomers can often be made by analyzing the signals of the protons on C1 and C4. In substituted cyclohexanes, axial and equatorial protons experience different magnetic shielding, resulting in distinct chemical shifts. For example, in related (4-methylcyclohexyl)methanol (B126014) systems, the downfield doublets assigned to the CH₂ protons of the CH₂-OH group show different chemical shifts and coupling constants for the cis and trans isomers. researchgate.net

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. multiscreensite.com The chemical shifts of the carbons in the cyclohexane ring are sensitive to the stereochemistry. The carbons of the ethynyl group (C≡C-H) and the hydroxymethyl group (-CH₂OH) also appear at characteristic chemical shift values. The number of distinct signals can confirm the symmetry of the molecule.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Isomers

| Assignment | Expected ¹H Chemical Shift (δ) / ppm | Expected ¹³C Chemical Shift (δ) / ppm | Notes |

| -C≡CH | ~1.9 - 2.5 | - | Acetylenic proton, typically a singlet or narrow triplet. |

| C ≡CH | - | ~80 - 90 | Quaternary alkyne carbon. |

| C≡C H | - | ~65 - 75 | Terminal alkyne carbon. |

| -CH₂ OH | ~3.3 - 3.6 | ~65 - 70 | Chemical shift and multiplicity depend on isomerism (cis/trans). researchgate.net |

| CH₂OH | Variable | - | Broad singlet, position is concentration and solvent dependent. |

| Cyclohexyl CH (C1, C4) | ~1.0 - 2.2 | ~30 - 45 | Chemical shifts are highly dependent on axial/equatorial position and isomerism. |

| Cyclohexyl CH₂ (C2,3,5,6) | ~0.9 - 2.0 | ~25 - 35 | Complex multiplets, positions vary between isomers. |

Note: The values are estimates based on typical ranges for these functional groups and may vary depending on the solvent and specific isomer.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. fiveable.me The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl (-OH), terminal alkyne (-C≡C-H), and alkane (C-H) groups.

Key vibrational modes and their expected frequencies include:

O-H Stretch : A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. docbrown.info

≡C-H Stretch : The stretching vibration of the bond between the sp-hybridized carbon and the terminal hydrogen of the alkyne group gives rise to a sharp, strong peak at approximately 3300 cm⁻¹. libretexts.org

C-H Stretch (sp³) : Absorptions from the C-H bonds of the cyclohexane ring and the methylene (B1212753) group appear in the 2850-3000 cm⁻¹ region. pressbooks.pub

C≡C Stretch : The stretching of the carbon-carbon triple bond is expected to produce a weak to medium absorption band in the 2100-2260 cm⁻¹ range. libretexts.org

C-O Stretch : The stretching vibration of the carbon-oxygen single bond in the primary alcohol group typically appears as a strong band in the 1000-1075 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (ν) / cm⁻¹ | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Terminal Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Alkane (Cyclohexyl) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1075 | Strong |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound.

For this compound (C₉H₁₄O), the expected molecular weight is approximately 138.21 g/mol . The mass spectrum would show a molecular ion peak at m/z ≈ 138. Subsequent fragmentation of the molecular ion provides a unique pattern that can be used for structural confirmation. libretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgmiamioh.edu

Expected fragmentation patterns include:

Loss of Water : A peak at M-18 (m/z 120) due to the elimination of H₂O from the alcohol.

Loss of Hydroxymethyl Radical : Alpha-cleavage resulting in the loss of a ·CH₂OH radical, leading to a fragment at M-31 (m/z 107).

Loss of Ethynyl Radical : Cleavage of the C-C bond to release a ·C₂H radical, resulting in a fragment at M-25 (m/z 113).

Ring Fragmentation : Complex fragmentation of the cyclohexane ring leading to a series of smaller ions.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 138 | [C₉H₁₄O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₉H₁₂]⁺ | H₂O (Water) |

| 107 | [C₈H₁₁]⁺ | ·CH₂OH (Hydroxymethyl radical) |

| 113 | [C₇H₁₃O]⁺ | ·C₂H (Ethynyl radical) |

| 95 | [C₇H₁₁]⁺ | C₂H₃O |

| 81 | [C₆H₉]⁺ | C₃H₅O |

Computational Chemistry and Theoretical Investigations

Computational methods serve as powerful complements to experimental techniques, offering deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic parameters. dntb.gov.ua For this compound, DFT studies can be employed to explore various chemical transformations.

For instance, DFT calculations can model the mechanism of reactions involving the ethynyl group, such as cycloadditions, or reactions of the hydroxyl group, like esterification. rsc.orgpku.edu.cn By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies, thereby predicting the most favorable reaction pathway. ucl.ac.uk This approach is crucial for understanding the regioselectivity and stereoselectivity of reactions, such as those that might lead to different isomeric products. rsc.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for studying its conformational landscape and intermolecular interactions.

MD simulations can be used to:

Analyze Conformational Isomers : The cyclohexane ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can explore the potential energy surface to identify the most stable conformations of both the cis and trans isomers and the energy barriers between them. nih.gov

Study Intermolecular Interactions : These simulations can model the hydrogen bonding network formed by the hydroxyl groups of this compound molecules in the liquid phase or in solution. researchgate.net This provides insight into the molecule's physical properties, such as boiling point and solubility.

Simulate Solvent Effects : By including explicit solvent molecules in the simulation, MD can reveal how the solvent influences the conformational preferences and interactions of the solute molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

A thorough review of the scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been developed. This is primarily because QSAR studies require a substantial dataset of structurally related compounds with well-defined biological activity, which is not currently available for this specific chemical scaffold. However, the principles of QSAR modeling provide a robust framework for future investigations into the biological potential of this compound derivatives.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental premise of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. researchgate.net By quantifying these features, known as molecular descriptors, it is possible to create predictive models that can estimate the activity of new, unsynthesized compounds.

A hypothetical QSAR study on derivatives of this compound would follow a structured approach. The initial step would involve the synthesis of a library of analogs. In this hypothetical series, the core structure of this compound would be maintained, while various substituents would be introduced at different positions on the cyclohexyl ring or by modifying the methanol group.

Once synthesized, these compounds would be tested for a specific biological activity, for instance, their inhibitory concentration (IC50) against a particular enzyme or receptor. The resulting biological data, typically converted to a logarithmic scale (pIC50), would form the dependent variable in the QSAR model.

The next phase would involve the calculation of molecular descriptors for each compound in the series. These descriptors are numerical values that characterize the physicochemical properties of the molecules. They can be broadly categorized into:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (logP) being a key descriptor.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within the molecule. impactfactor.org

With the biological activity data and the calculated descriptors, a mathematical model can be constructed using various statistical methods. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed techniques in QSAR studies. researchgate.netnih.gov The goal is to develop an equation that accurately correlates the descriptors with the observed biological activity.

A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not included in the model development.

To illustrate the data structure for such a study, a hypothetical dataset for a series of this compound derivatives is presented below.

| Compound ID | Substituent (R) | pIC50 | LogP | Molecular Weight | HOMO (eV) |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | 1.8 | 138.21 | -6.5 |

| 2 | -F | 5.5 | 1.9 | 156.20 | -6.7 |

| 3 | -Cl | 5.8 | 2.3 | 172.65 | -6.8 |

| 4 | -CH3 | 5.4 | 2.2 | 152.24 | -6.4 |

| 5 | -OH | 6.1 | 1.5 | 154.21 | -6.3 |

| 6 | -NH2 | 6.3 | 1.4 | 153.23 | -6.1 |

Future Research Directions and Emerging Frontiers

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The terminal alkyne group in (4-Ethynylcyclohexyl)methanol is a key functional handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions. Current synthetic routes involving this compound, as documented in patent literature for the synthesis of pharmaceutical intermediates, have employed classical catalytic systems. For instance, Sonogashira coupling reactions utilizing this compound have been described, employing palladium and copper co-catalysis.

A significant future research direction lies in the exploration of more advanced and efficient catalytic systems to enhance reaction selectivity, improve yields, and operate under milder conditions. This includes the development of novel homogeneous and heterogeneous catalysts. For terminal alkynes like this compound, research into catalysts that can control regioselectivity and stereoselectivity in addition and cyclization reactions is a promising avenue. For example, catalytic systems that enable the selective hydrofunctionalization of the alkyne would expand its synthetic utility.

Furthermore, the development of catalysts for the carboxylation of terminal alkynes with CO2 is a growing area of interest for sustainable chemistry. Applying such catalytic systems to this compound could provide a green route to valuable carboxylic acid derivatives. mdpi.com

| Catalyst System | Reaction Type | Reactant with this compound | Potential Application |

| PdCl2(PPh3)2 / CuI | Sonogashira Coupling | Methyl 4-(bromoethynyl)benzoate | Synthesis of hydroxamic acid derivatives for antibacterial agents |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate / K2CO3 | Alkyne Synthesis | (4-formylcyclohexyl) methyl acetate | Intermediate for dihydropyrimidine (B8664642) derivatives for HBV treatment |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of this compound into automated synthesis platforms represents a significant step towards accelerating the discovery of new molecules with desired properties. Automated flow synthesis, for example, allows for the rapid and efficient production of compound libraries with precise control over reaction parameters. The liquid nature of this compound and its solubility in common organic solvents make it an ideal candidate for such automated systems.

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. nih.govewadirect.comresearchgate.net The terminal alkyne of this compound is particularly amenable to HTS via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and can be performed under mild, often aqueous, conditions, making it suitable for the high-throughput synthesis of compound libraries for biological screening. researchgate.net The generation of a library of triazole-containing compounds derived from this compound could be readily achieved and screened for various biological activities.

| Technology | Application to this compound | Potential Outcome |

| Automated Flow Synthesis | Use as a building block in automated multi-step synthesis | Rapid generation of diverse molecular scaffolds |

| High-Throughput Screening (HTS) | Synthesis of a focused library via click chemistry | Discovery of new bioactive compounds |

Bio-inspired Synthesis and Applications in Chemical Biology

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. While there is currently no direct evidence of this compound being involved in a bio-inspired synthesis, its structural motifs are found in natural products. The cyclohexane (B81311) ring is a common feature in many terpenes and steroids. Future research could explore the use of enzymatic or chemoenzymatic methods for the synthesis and modification of this compound and its derivatives. For example, enzymes could be used to introduce chirality or perform selective oxidations on the cyclohexane ring, leading to novel, biologically relevant molecules.

In the realm of chemical biology, the alkyne group serves as a versatile tag for bioconjugation. Once incorporated into a larger molecule, the ethynyl (B1212043) group of the this compound moiety can be used to attach probes, such as fluorescent dyes or affinity labels, to biomolecules. This would enable the study of biological processes, such as protein-ligand interactions or the localization of a drug within a cell.

Computational Design and Machine Learning in Predicting Reactivity and Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. appliedclinicaltrialsonline.comcam.ac.ukcmu.eduazolifesciences.comnih.gov For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be used to predict its reactivity in various chemical transformations. nih.govrsc.orgnih.govrsc.org This can help in the rational design of experiments and the optimization of reaction conditions. For instance, computational studies can elucidate the mechanism of catalytic reactions involving the alkyne group, guiding the development of more efficient catalysts.

Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcome of reactions involving this compound with novel reactants. appliedclinicaltrialsonline.comcam.ac.ukcmu.eduazolifesciences.comnih.gov These predictive models can accelerate the discovery of new synthetic routes and novel compounds. Furthermore, machine learning models can be used to predict the biological activity or material properties of derivatives of this compound, allowing for the in silico screening of virtual compound libraries before their actual synthesis. This data-driven approach has the potential to significantly reduce the time and cost associated with research and development. appliedclinicaltrialsonline.comcam.ac.uk

Sustainable and Circular Economy Approaches in Production and Application

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. dkshdiscover.comcapitalresin.comkochmodular.comcefic.org Future research on this compound should focus on developing more sustainable synthetic routes. This could involve the use of renewable starting materials, greener solvents, and catalysts that are abundant and non-toxic. For instance, developing a catalytic route from a bio-based feedstock to a cyclohexane precursor would be a significant advancement.

In the context of a circular economy, the focus is on minimizing waste and maximizing the reuse and recycling of materials. dkshdiscover.comcapitalresin.comkochmodular.comcefic.org For a specialty chemical like this compound, this could involve designing processes where byproducts are minimized or can be valorized. Furthermore, designing molecules derived from this compound with end-of-life considerations, such as biodegradability or recyclability, will be crucial for their long-term sustainability. The chemical industry as a whole is moving towards adopting circular economy strategies to reduce its environmental impact. dkshdiscover.com

Q & A

What are the established synthetic routes for (4-Ethynylcyclohexyl)methanol, and how can reaction conditions be optimized?

Basic Synthesis

The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, ethynyl groups can be introduced using Sonogashira coupling, leveraging palladium catalysts under inert conditions . Optimization involves adjusting stoichiometry (e.g., excess ethynylating agents) and reaction time (monitored via TLC or GC-MS). Post-synthesis purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity .

Advanced Considerations

Enantioselective synthesis may employ chiral catalysts like iridium complexes or biocatalysts (e.g., engineered ketoreductases) to achieve high enantiomeric excess (>90%). Computational tools (e.g., Reaxys, Pistachio) predict feasible pathways and optimize precursors, while kinetic studies refine temperature and solvent polarity (e.g., DMF vs. THF) to enhance yield .

How is the stereochemistry and molecular conformation of this compound characterized?

Basic Characterization

X-ray crystallography resolves cyclohexane ring conformation (chair vs. boat) and ethynyl spatial orientation. NMR (¹H, ¹³C, DEPT-135) identifies chemical shifts for hydroxyl (δ 1.5–2.0 ppm) and ethynyl protons (δ 2.5–3.0 ppm). IR spectroscopy confirms O-H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .

Advanced Analysis

DFT calculations (e.g., Gaussian 16) model steric effects of the ethynyl group on ring puckering. Variable-temperature NMR detects dynamic conformational changes, while NOESY correlates spatial proximity of substituents to validate computational predictions .

What biological activities have been reported for this compound, and how are they mechanistically studied?

Basic Activity

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC ~50 µM). Standard assays (e.g., broth microdilution) quantify efficacy, while SEM imaging reveals membrane disruption .

Advanced Mechanisms

Cellular uptake and metabolism are tracked via LC-MS/MS, identifying hydroxylated metabolites. Target engagement is probed using SPR (surface plasmon resonance) to measure binding affinity with bacterial enzymes (e.g., FabI). Transcriptomic profiling (RNA-seq) identifies upregulated stress-response genes .

How can enantiomeric impurities in synthesized batches be detected and resolved?

Advanced Method

Chiral HPLC (e.g., Chiralpak IC column) with polar mobile phases (hexane/isopropanol) separates enantiomers. Circular dichroism (CD) spectra validate optical purity. For resolution, diastereomeric salt formation with tartaric acid derivatives is effective .

How do computational models predict the compound’s interaction with biological targets?

Advanced Approach

Molecular docking (AutoDock Vina) simulates binding to enzymes like cytochrome P450. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Free-energy perturbation calculations (Schrödinger) quantify binding affinity changes upon structural modifications .

How should researchers address contradictions in toxicological data across studies?

Advanced Resolution

Discrepancies in LD₅₀ values (e.g., rodent vs. zebrafish models) require meta-analysis of exposure routes and metabolomics. Comparative studies using standardized OECD protocols (e.g., Test No. 423) clarify dose-response relationships. In vitro hepatotoxicity assays (HepG2 cells) paired with in silico QSAR models improve predictive consistency .

What strategies are used to study the compound’s pharmacokinetics and metabolic fate?

Advanced Methodology

Radiolabeled (¹⁴C) tracer studies in rats track absorption/distribution. LC-HRMS identifies phase I (oxidation) and phase II (glucuronidation) metabolites. PBPK modeling (GastroPlus) extrapolates human clearance rates from preclinical data .

What environmental persistence and degradation pathways are relevant for this compound?

Advanced Analysis

Photodegradation under UV light (λ = 254 nm) is monitored via HPLC-UV, identifying cyclohexane ring-opening products. Biodegradation assays with soil microbiota (OECD 301F) measure half-life (t₁/₂). Ecotoxicity is assessed using Daphnia magna (OECD 202) and algal growth inhibition tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.